molecular formula C90H138Sn3 B14336508 Bis[2,4,6-tri(propan-2-yl)phenyl]tin CAS No. 98526-67-1

Bis[2,4,6-tri(propan-2-yl)phenyl]tin

Cat. No.: B14336508
CAS No.: 98526-67-1
M. Wt: 1576.2 g/mol
InChI Key: CHJAVRXYLATBDT-UHFFFAOYSA-N
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Description

Bis[2,4,6-tri(propan-2-yl)phenyl]tin is an organotin compound characterized by the presence of two 2,4,6-tri(propan-2-yl)phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]tin typically involves the reaction of 2,4,6-tri(propan-2-yl)phenyl lithium with tin tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:

    Temperature: Typically conducted at low temperatures to control the reactivity of the organolithium reagent.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis[2,4,6-tri(propan-2-yl)phenyl]tin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin center to lower oxidation states.

    Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.

Major Products Formed

    Oxidation: Tin oxides and substituted organotin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin derivatives.

Scientific Research Applications

Bis[2,4,6-tri(propan-2-yl)phenyl]tin has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Bis[2,4,6-tri(propan-2-yl)phenyl]tin involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through:

    Molecular Targets: Enzymes, receptors, and metal ions.

    Pathways Involved: Catalytic cycles in organic synthesis, cellular signaling pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
  • Triisopropylamine

Comparison

Bis[2,4,6-tri(propan-2-yl)phenyl]tin is unique due to its tin center, which imparts distinct chemical reactivity and applications compared to similar compounds like dicyclohexyl(2,4,6-triisopropylphenyl)phosphine and triisopropylamine. The presence of tin allows for unique catalytic properties and potential biological activities not observed in phosphorus or nitrogen analogs.

Properties

CAS No.

98526-67-1

Molecular Formula

C90H138Sn3

Molecular Weight

1576.2 g/mol

IUPAC Name

bis[2,4,6-tri(propan-2-yl)phenyl]tin

InChI

InChI=1S/6C15H23.3Sn/c6*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h6*7-8,10-12H,1-6H3;;;

InChI Key

CHJAVRXYLATBDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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